BenchChemオンラインストアへようこそ!

2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

LRRK2 Kinase Inhibition Structure-Activity Relationship

2,5-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic small molecule belonging to the 5-substituent-N-arylbenzamide class of kinase inhibitors. Its structure features a 2,5-dichlorobenzamide core linked to a 3-(6-morpholinopyridazin-3-yl)phenyl moiety.

Molecular Formula C21H18Cl2N4O2
Molecular Weight 429.3
CAS No. 922561-42-0
Cat. No. B2749947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
CAS922561-42-0
Molecular FormulaC21H18Cl2N4O2
Molecular Weight429.3
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C21H18Cl2N4O2/c22-15-4-5-18(23)17(13-15)21(28)24-16-3-1-2-14(12-16)19-6-7-20(26-25-19)27-8-10-29-11-9-27/h1-7,12-13H,8-11H2,(H,24,28)
InChIKeyGOPWRJHHRUJLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 922561-42-0): Chemical Class and Baseline Profile


2,5-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic small molecule belonging to the 5-substituent-N-arylbenzamide class of kinase inhibitors [1]. Its structure features a 2,5-dichlorobenzamide core linked to a 3-(6-morpholinopyridazin-3-yl)phenyl moiety. This pharmacophore is recognized for targeting the ATP-binding pocket of leucine-rich repeat kinase 2 (LRRK2), a therapeutic target for Parkinson's disease [1]. The compound is primarily utilized as a biochemical tool in preclinical research settings.

Why 2,5-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Within the N-arylbenzamide series, potency, selectivity, and pharmacokinetic profiles are exquisitely sensitive to minor structural variations [1]. For example, replacing the 2,5-dichloro substitution with a 3-trifluoromethyl group (as in compound 8e) shifts human liver microsome clearance from an acceptable to a sub-optimal range, while altering the heteroaryl ring from pyridazinyl to pyridinyl dramatically reduces LRRK2 affinity [1]. Therefore, substituting this specific compound with a generic analog introduces unpredictable changes in target engagement and ADME properties, invalidating comparative experimental results [1].

Quantitative Differential Evidence Guide for 2,5-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (922561-42-0)


Structural Differentiation: Morpholinopyridazine vs. Pyridinyl Hinge Binder in LRRK2 Affinity

The morpholinopyridazine hinge-binding motif present in this compound is structurally distinct from the pyridinyl analogs explored in the foundational SAR study [1]. In that study, the pyridazine analog 7a showed comparable potency to the pyridine analog 6g [1]. The addition of a morpholine substituent, a modification not directly tested, is expected to alter the interaction with the gatekeeper residue M1947 and the solvent-exposed region, potentially impacting both potency and kinase selectivity profile [1].

LRRK2 Kinase Inhibition Structure-Activity Relationship

Metabolic Stability Differentiation: 2,5-Dichloro vs. 3-Trifluoromethyl Substitution

The 2,5-dichloro substitution pattern on the benzamide ring differentiates this compound from the optimized lead 8e, which bears a 3-trifluoromethyl group [1]. In the SAR study, unsubstituted and halogenated analogs (e.g., 8a, 8b) retained high LRRK2 potency but exhibited high clearance in human liver microsomes (HLM), whereas the introduction of a trifluoromethyl group in 8e dramatically improved metabolic stability to Cli = 0.8 mL/min/g [1]. This compound's dichloro pattern is predicted to confer intermediate metabolic stability, making it distinct from both the unstable early leads and the highly stable 8e.

Microsomal Stability ADME LRRK2

Patent-Disclosed Structural Novelty within the N-Arylbenzamide Class

A patent application (EP2516392A1) describing substituted benzamide derivatives explicitly lists 'morpholin' and 'pyridazin' among its key structural fragments [1]. The combination of a 2,5-dichlorobenzamide core with a 3-(6-morpholinopyridazin-3-yl)phenyl tail represents a specific, non-generic embodiment within this intellectual property space [1]. This patent differentiates the compound from other benzamides lacking the morpholinopyridazine moiety, which are claimed for distinct therapeutic applications such as depression and anxiety disorders [1].

Patent Landscape Chemical Novelty Kinase Inhibitor

Optimal Research and Industrial Application Scenarios for 2,5-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide


Probing LRRK2 Hinge-Binder SAR with a Novel Heteroaryl Scaffold

This compound serves as a critical tool for expanding the structure-activity relationship around the LRRK2 hinge-binding region. Its morpholinopyridazine motif allows researchers to systematically compare the impact of this group against established pyridine and pyridazine analogs (e.g., compound 6g and 7a) on kinase potency and selectivity, filling a gap identified in the 2017 SAR study [1].

Investigating the Impact of 2,5-Dichloro Substitution on Microsomal Stability

As a halogenated analog distinct from the optimized 3-trifluoromethyl lead 8e, this compound is ideally suited for controlled comparative ADME studies. Researchers can use it to quantify the metabolic liability introduced by a 2,5-dichloro pattern versus a 3-CF3 group in human liver microsome assays, directly building upon the clearance data reported by Ding et al. [1].

Building a Patent-Strong Chemical Library for CNS Kinase Targets

For organizations constructing a proprietary compound library for kinase drug discovery, this molecule offers a structurally novel, patent-backed entry (EP2516392A1) into the N-arylbenzamide chemical space [2]. Its inclusion strengthens IP positioning and provides a unique starting point for hit-to-lead optimization, differentiating a corporate collection from those relying solely on generic, commercially saturated analogs.

Quote Request

Request a Quote for 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.